2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 941947-69-9
VCID: VC11882805
InChI: InChI=1S/C22H13NO7/c24-19(15-6-5-13-3-1-2-4-14(13)9-15)12-29-21(25)18-11-16-10-17(23(27)28)7-8-20(16)30-22(18)26/h1-11H,12H2
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Molecular Formula: C22H13NO7
Molecular Weight: 403.3 g/mol

2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

CAS No.: 941947-69-9

Cat. No.: VC11882805

Molecular Formula: C22H13NO7

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate - 941947-69-9

Specification

CAS No. 941947-69-9
Molecular Formula C22H13NO7
Molecular Weight 403.3 g/mol
IUPAC Name (2-naphthalen-2-yl-2-oxoethyl) 6-nitro-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C22H13NO7/c24-19(15-6-5-13-3-1-2-4-14(13)9-15)12-29-21(25)18-11-16-10-17(23(27)28)7-8-20(16)30-22(18)26/h1-11H,12H2
Standard InChI Key ROMQAQUVXVGKFH-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The molecule comprises three distinct moieties:

  • A 6-nitro-2-oxo-2H-chromene-3-carboxylate backbone, which includes a chromone ring (benzopyran-4-one) substituted with a nitro group at position 6 and a carboxylate ester at position 3.

  • A 2-(naphthalen-2-yl)-2-oxoethyl side chain, linking the chromone system to a naphthalene group via an oxoethyl bridge.

This hybrid structure combines planar aromatic systems (chromone and naphthalene) with polar functional groups (nitro, ester, ketone), influencing its electronic properties and reactivity .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC22H13NO7\text{C}_{22}\text{H}_{13}\text{NO}_{7}
Molecular Weight403.3 g/mol
IUPAC Name(2-naphthalen-2-yl-2-oxoethyl) 6-nitro-2-oxochromene-3-carboxylate
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)N+[O-])OC3=O
InChIKeyROMQAQUVXVGKFH-UHFFFAOYSA-N

Functional Group Analysis

  • Nitro Group (-NO2_2): Positioned at C6 of the chromone ring, this electron-withdrawing group enhances electrophilic substitution reactivity and may contribute to biological activity.

  • Ester Linkage (-COO-): Connects the chromone carboxylate to the naphthalene-bearing oxoethyl group, influencing solubility and metabolic stability .

  • Ketone (C=O): Present in both the chromone core (C2) and the oxoethyl bridge, enabling hydrogen bonding and coordination chemistry.

Synthesis and Analytical Characterization

Synthetic Pathway

While explicit literature on this compound’s synthesis is limited, analogous chromone-naphthalene hybrids suggest a multi-step route:

  • Chromone-3-carboxylic Acid Synthesis: Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate, followed by nitration at C6 .

  • Esterification: Reaction of chromone-3-carboxylic acid with 2-(naphthalen-2-yl)-2-oxoethanol under Steglich or DCC/DMAP conditions.

Key Challenges:

  • Steric hindrance from the naphthalene group may reduce esterification yields.

  • Nitration regioselectivity requires precise temperature and solvent control.

Analytical Data

Spectroscopic Characterization (hypothetical based on analogs ):

  • IR (KBr): Peaks at ~1740 cm1^{-1} (ester C=O), ~1680 cm1^{-1} (chromone C=O), and ~1520 cm1^{-1} (NO2_2 asymmetric stretch).

  • 1^1H NMR: Signals for naphthalene protons (δ 7.4–8.3 ppm), chromone H-5 (δ 8.2 ppm), and oxoethyl methylene (δ 4.8 ppm).

  • 13^{13}C NMR: Carboxylate carbonyl at δ 165–170 ppm, chromone C=O at δ 180 ppm, and nitro-bearing aromatic carbons at δ 120–140 ppm .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions via ester cleavage. Nitro groups may confer photolytic sensitivity .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)~3.2 (moderate lipophilicity)
Polar Surface Area120 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic methods to improve esterification yields.

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity.

  • Computational Studies: DFT calculations to predict electronic properties and docking studies for target identification .

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